3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride
CAS No.: 1864056-14-3
Cat. No.: VC2880679
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864056-14-3 |
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Molecular Formula | C9H14ClNS |
Molecular Weight | 203.73 g/mol |
IUPAC Name | 3-(thiophen-3-ylmethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H |
Standard InChI Key | WLBUUVMQLVLDDT-UHFFFAOYSA-N |
SMILES | C1CNCC1CC2=CSC=C2.Cl |
Canonical SMILES | C1CNCC1CC2=CSC=C2.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) substituted at the 3-position with a thiophen-3-ylmethyl group. The hydrochloride salt form enhances solubility in polar solvents such as water and methanol, a critical feature for biological testing . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the thiophene ring and the chair-like conformation of the pyrrolidine ring, with the methylene bridge adopting a staggered configuration to minimize steric hindrance .
Table 1: Key Structural Parameters
Parameter | Value/Description | Source |
---|---|---|
Molecular formula | PubChem | |
Molecular weight | 203.73 g/mol | Evitachem |
Bond angles (C-S-C) | 92.5° (thiophene ring) | PMC |
Torsional angle (C-N-C-C) | 112.3° | PMC |
Stereochemical Analysis
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride typically involves multi-step protocols:
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Precursor Preparation: Thiophen-3-ylmethanamine hydrochloride (CAS 115132-84-8) serves as a primary precursor, synthesized via reductive amination of thiophene-3-carbaldehyde followed by HCl treatment .
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Alkylation and Cyclization: Reaction of the precursor with propargyl bromides under Ti–Mg catalysis induces carbocyclization, forming the pyrrolidine core. Ethylmagnesium bromide (EtMgBr) and titanium isopropoxide () generate a titanacyclopropane intermediate, which undergoes transmetallation with diethylzinc () to yield organozinc intermediates .
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Deuterolysis/Hydrolysis: Final quenching with deuterated water or hydrochloric acid produces the target compound in yields exceeding 70% .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Precursor synthesis | , MeOH, 0°C | 85% |
Carbocyclization | , EtMgBr, THF | 72% |
Quenching | DCl/DO, rt | 68% |
Mechanistic Insights
The Ti–Mg catalytic cycle begins with ethylene displacement from titanium by an enyne molecule, forming a titanacyclopentene intermediate. Transmetallation with generates a zincated species, which upon hydrolysis delivers the pyrrolidine derivative . Computational studies suggest that the thiophene ring’s electron-rich nature stabilizes transition states during cyclization, enhancing regioselectivity .
Physicochemical Properties
Solubility and Stability
3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderate solubility in ethanol and methanol . The hydrochloride salt form improves stability under ambient conditions, though prolonged exposure to light or moisture necessitates storage in inert atmospheres at room temperature .
Table 3: Physicochemical Profile
Property | Value | Method/Source |
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Melting point | 192–194°C (decomposes) | DSC |
LogP (octanol/water) | 1.45 | Computational |
pKa | 8.9 (amine), -2.1 (HCl) | Potentiometric |
Spectroscopic Characterization
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(400 MHz, DO): 7.41 (dd, J = 5.0 Hz, 1H, thiophene H), 6.98–7.02 (m, 2H, thiophene H), 3.72–3.81 (m, 2H, pyrrolidine CH), 3.12 (t, J = 7.5 Hz, 2H, NCH) .
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IR (KBr): 2945 cm (C-H stretch, pyrrolidine), 1580 cm (C=C, thiophene), 2450 cm (NH stretch) .
Pharmacological Applications
Antimicrobial Activity
Sulfonamide derivatives of pyrrolidine-thiophene hybrids demonstrate broad-spectrum antimicrobial effects. In a study evaluating analogs, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL, comparable to ampicillin . The thiophene moiety likely enhances membrane penetration, while the pyrrolidine nitrogen facilitates target binding .
Enzyme Inhibition
3-(Thiophen-3-ylmethyl)pyrrolidine derivatives exhibit potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (), a key enzyme in cholesterol biosynthesis. Molecular docking simulations attribute this activity to hydrogen bonding between the protonated amine and enzyme active sites (Glu559, Lys735) .
Table 4: Biological Activity Data
Comparative Analysis with Analogues
Thiophen-2-yl vs. Thiophen-3-yl Isomers
The thiophen-3-yl isomer exhibits superior HMG-CoA reductase inhibition compared to the 2-yl counterpart ( vs. 2.1 µM), likely due to improved fit within the enzyme’s hydrophobic pocket . Conversely, the 2-yl derivative shows higher aqueous solubility (32 mg/mL vs. 28 mg/mL), attributed to reduced steric hindrance .
Fluorinated Derivatives
Introducing fluorine at the pyrrolidine 4-position (e.g., 3,3-difluoropyrrolidine) increases lipophilicity (LogP = 2.1) and blood-brain barrier penetration, making such analogs candidates for central nervous system targets .
Future Perspectives
Unmet Challenges
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Stereocontrol: Current synthetic routes predominantly yield Z-isomers; strategies for accessing E-diastereomers remain underdeveloped .
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity risks associated with long-term HMG-CoA reductase inhibition .
Emerging Applications
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